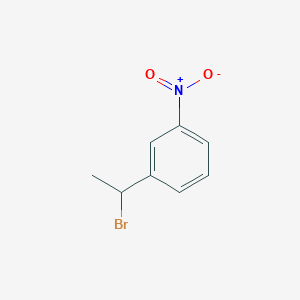
1-(1-Bromoethyl)-3-nitrobenzene
概要
説明
1-Bromoethyl is a bromoalkane that is ethane in which one of the hydrogens is replaced by a bromo group . It is used in the synthesis of various organic compounds .
Synthesis Analysis
1-Bromoethyl can be synthesized through various methods. One such method is the Barbier reaction, which uses readily available allyl or benzyl bromides and aromatic aldehydes or ketones as starting materials to generate allylic or benzylic alcohols .Molecular Structure Analysis
The molecular formula of 1-Bromoethyl is C2H4Br, and it has a molecular weight of 108.96 g/mol .Chemical Reactions Analysis
Benzene, a component of the compound, is known for its stability and resistance to reactions. For example, it is unreactive towards bromine, unlike alkenes which rapidly add bromine .Physical And Chemical Properties Analysis
1-Bromoethyl is a liquid at room temperature. It has a specific gravity of 1.36 and a refractive index of 1.56 .科学的研究の応用
1-(1-Bromoethyl)-3-nitrobenzene has been used in a variety of scientific research applications, including studies on the synthesis and properties of organic compounds, the structure and reactivity of organic molecules, and the development of new drugs and materials. It has also been used to study the mechanism of action of certain drugs and the biochemical and physiological effects of compounds on the human body.
作用機序
Target of Action
1-(1-Bromoethyl)-3-nitrobenzene is a chemical compound that has been employed in various chemical reactions . .
Biochemical Pathways
Its use in chemical reactions suggests that it may influence the pathways related to polymerization and esterification .
Result of Action
Its use in chemical reactions suggests that it may contribute to the formation of polymers and esters .
Action Environment
Like many chemical reactions, the reactions it participates in may be influenced by factors such as temperature, ph, and the presence of other chemicals .
実験室実験の利点と制限
1-(1-Bromoethyl)-3-nitrobenzene is a useful molecule for lab experiments due to its low cost and availability. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can be easily degraded by light or heat.
将来の方向性
1-(1-Bromoethyl)-3-nitrobenzene has a wide range of potential future applications. For example, it could be used to develop new drugs or materials, or to study the mechanism of action of certain drugs. Additionally, it could be used to study the biochemical and physiological effects of compounds on the human body, as well as to study the synthesis and properties of organic compounds. Finally, it could be used to develop new methods of synthesis and to study the structure and reactivity of organic molecules.
Safety and Hazards
特性
IUPAC Name |
1-(1-bromoethyl)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTKUSGOSLITSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29067-55-8 | |
| Record name | 1-(1-bromoethyl)-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B3381950.png)


![Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3381976.png)


